diethylalumanylium;ethanolate

Descripción

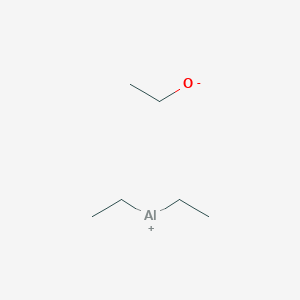

Diethylalumanylium ethanolate, systematically named diethylaluminum ethoxide (CAS 1586-92-1), is an organoaluminum compound with the molecular formula C₄H₁₀AlO. It is a colorless to pale yellow liquid, widely utilized as a co-catalyst in olefin polymerization and other organometallic reactions. Its structure comprises an aluminum center bonded to two ethyl groups and one ethoxide ligand, rendering it highly Lewis acidic and reactive .

Propiedades

Fórmula molecular |

C6H15AlO |

|---|---|

Peso molecular |

130.16 g/mol |

Nombre IUPAC |

diethylalumanylium;ethanolate |

InChI |

InChI=1S/C2H5O.2C2H5.Al/c1-2-3;2*1-2;/h2H2,1H3;2*1H2,2H3;/q-1;;;+1 |

Clave InChI |

GCPCLEKQVMKXJM-UHFFFAOYSA-N |

SMILES canónico |

CC[O-].CC[Al+]CC |

Origen del producto |

United States |

Análisis De Reacciones Químicas

diethylalumanylium;ethanolate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

diethylalumanylium;ethanolate has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it may be investigated for its therapeutic potential. Additionally, it has applications in industrial processes where its unique chemical properties are utilized .

Mecanismo De Acción

The mechanism of action of diethylalumanylium;ethanolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparación Con Compuestos Similares

Key Properties:

- Molecular Weight : 116.11 g/mol

- Applications :

Market analysis indicates significant demand in Asia and North America, driven by its role in polyolefin production. Leading suppliers include LANXESS, with sales projected to grow at a CAGR of 3.8% from 2025 to 2031 .

Comparison with Similar Compounds

Diethylaluminum Chloride (C₄H₁₀AlCl)

Molecular Weight : 120.56 g/mol

Physical State : Clear liquid

Boiling Point : 125–208°C

Reactivity :

- Stronger Lewis acidity due to the electronegative chloride ligand.

- Used as a co-catalyst in ethylene polymerization but requires careful handling due to moisture sensitivity .

Lithium Ethoxide (LiC₂H₅O)

Molecular Weight : 52.0 g/mol

Physical State : White crystalline solid

Reactivity :

- Strong base (pKa ~24) capable of deprotonating alcohols and ketones.

- Less moisture-sensitive than aluminum analogs .

Aluminum Triethanolate (Al(OCH₂CH₂OH)₃)

Molecular Weight : 162.11 g/mol

Physical State : Viscous liquid or gel

Reactivity :

- Hydrolyzes readily to form aluminum hydroxide and ethanol.

- Functions as a crosslinking agent in polymers .

Research Findings and Industrial Relevance

- Catalytic Efficiency : Diethylaluminum ethoxide outperforms triethylaluminum in ethylene polymerization due to its ethoxide ligand, which moderates reactivity and reduces chain termination .

- Safety Profile : Diethylaluminum chloride poses higher flammability risks compared to diethylaluminum ethoxide, necessitating stricter storage protocols .

- Market Trends : Asia dominates diethylaluminum ethoxide consumption (45% market share), attributed to expanding polypropylene production in China .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.